N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide
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Overview
Description
Taltirelin is a synthetic analog of thyrotropin-releasing hormone, which mimics the physiological actions of thyrotropin-releasing hormone but with a much longer half-life and duration of effects. It is primarily researched for its potential therapeutic effects in neurodegenerative disorders such as spinocerebellar ataxia and spinal muscular atrophy .
Preparation Methods
The synthesis of Taltirelin involves several steps:
Preparation of 3-methyl-L-4,5-dihydroorotic acid: This is achieved by reacting Boc-Asp-OBz1 with methylamine to obtain Boc-Asp(Me)-OBz1.
Coupling with L-histidyl-L-prolinamide: The 3-methyl-L-4,5-dihydroorotic acid is then coupled with L-histidyl-L-prolinamide under specific reaction conditions to form Taltirelin.
Chemical Reactions Analysis
Taltirelin undergoes various chemical reactions, including:
Oxidation: Taltirelin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Taltirelin can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Taltirelin has a wide range of scientific research applications:
Neuroprotection: It has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson’s disease and spinocerebellar ataxia
Motor Function Improvement: Taltirelin improves motor function in animal models of Parkinson’s disease without inducing dyskinesia.
Analgesic Effects: It has been found to exert modality-specific antinociceptive effects via distinct descending monoaminergic systems.
Central Nervous System Stimulation: Taltirelin has potent central nervous system stimulant activity, which is significantly higher than that of thyrotropin-releasing hormone.
Mechanism of Action
Taltirelin exerts its effects by binding to thyrotropin-releasing hormone receptors, which are widely distributed in the central nervous system. This binding activates various neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin. The compound improves ataxia in spinocerebellar degeneration by modulating these neurotransmitter systems . Additionally, Taltirelin promotes dopamine release in the cortex and striatum, which is beneficial in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Taltirelin is unique compared to other thyrotropin-releasing hormone analogs due to its longer duration of action and higher potency in stimulating central nervous system activity. Similar compounds include:
Thyrotropin-releasing hormone: The natural hormone with a much shorter half-life and duration of effects compared to Taltirelin.
Taltirelin’s unique properties make it a promising candidate for the treatment of various neurodegenerative disorders and other conditions requiring central nervous system stimulation.
Properties
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAIAZUDWIVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861169 |
Source
|
Record name | N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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